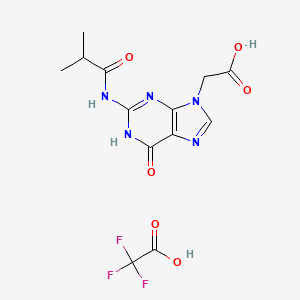

2,2,2-Trifluoroacetic acid compound with 2-(2-isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid (1:1)

Description

Historical Context and Discovery

The discovery of 2,2,2-trifluoroacetic acid as a critical reagent in organic synthesis dates to the mid-20th century, with its industrial production via electrofluorination of acetyl chloride becoming standardized by the 1960s. Its application in nucleic acid chemistry emerged later, particularly in the 1990s, when peptide nucleic acids (PNAs) were first synthesized as DNA analogues with a pseudopeptide backbone. The specific complexation of TFA with 2-(2-isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid arose from efforts to optimize the solubility and stability of purine derivatives during solid-phase PNA synthesis. Early work by Nielsen et al. highlighted the need for acidic conditions to cleave protecting groups while preserving the integrity of nucleobase analogues, leading to the adoption of TFA as a solvent and acid catalyst in these reactions.

The purine derivative component of this complex was first synthesized through nucleophilic substitution reactions involving 2-fluoro-9H-purine precursors and functionalized anilines, as described in protocols for generating reversed amide purine derivatives. The incorporation of an isobutyramido group at the purine N-2 position enhanced steric stability, while the acetic acid side chain provided a carboxylate moiety for salt formation with TFA.

Significance in PNA Chemistry and Nucleic Acid Analogues

In PNA chemistry, the TFA-purine complex addresses two critical challenges: (1) the poor solubility of purine derivatives in aqueous media, and (2) the need for controlled deprotection of functional groups during oligomer assembly. PNAs, which hybridize with DNA/RNA via Watson-Crick base pairing, require nucleobase analogues that resist enzymatic degradation while maintaining high binding affinity. The purine derivative in this complex serves as a non-canonical nucleobase surrogate, with the isobutyramido group mimicking hydrogen-bonding patterns of natural purines.

The TFA component plays a dual role:

- Solubilization : TFA’s low boiling point (72°C) and high dielectric constant enable dissolution of hydrophobic purine intermediates in polar solvents, facilitating coupling reactions during solid-phase synthesis.

- Deprotection : TFA’s strong acidity (K~a~ ≈ 0.23) allows selective cleavage of acid-labile protecting groups, such as tert-butoxycarbonyl (Boc), without degrading the purine scaffold.

This synergy is exemplified in workflows where the complex is used to introduce modified nucleobases into PNA strands, enabling the creation of probes for abasic site recognition or metal-binding applications.

Rationale for TFA-Purine Derivative Complexation

The 1:1 stoichiometry of the TFA-purine complex arises from electrostatic interactions between the trifluoroacetate anion and the protonated amino groups of the purine derivative. The isobutyramido side chain’s electron-withdrawing nature increases the acidity of the purine N-9 proton, promoting salt formation with TFA. This interaction stabilizes the purine derivative against hydrolysis and oxidation, which are common degradation pathways in aqueous or basic conditions.

Additionally, the complex’s volatility under reduced pressure allows for facile removal of excess TFA after synthesis, a feature critical for high-yield PNA purification. The table below summarizes key physicochemical properties of the complex:

| Property | Value/Description |

|---|---|

| Molecular Formula | C~11~H~13~N~5~O~4~·C~2~HF~3~O~2~ |

| Molecular Weight | 279.10 g/mol (purine) + 114.02 g/mol (TFA) |

| Solubility | Soluble in DMF, DMSO, TFA; sparingly in H~2~O |

| Stabilization Mechanism | Ionic interaction between –COO^- and –NH^+^ |

| Role in PNA Synthesis | Deprotection agent, solubility enhancer |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O4.C2HF3O2/c1-5(2)9(19)14-11-13-8-7(10(20)15-11)12-4-16(8)3-6(17)18;3-2(4,5)1(6)7/h4-5H,3H2,1-2H3,(H,17,18)(H2,13,14,15,19,20);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEIVXPDFHYFIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2CC(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2,2,2-Trifluoroacetic acid compound with 2-(2-isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid (1:1) , known by its CAS number 1638487-44-1 , combines two significant moieties: trifluoroacetic acid (TFA) and a purine derivative. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

- Molecular Formula : C13H14F3N5O6

- Molecular Weight : 393.28 g/mol

- Purity : ≥ 97%

This compound is characterized by its trifluoromethyl group, which can influence its interaction with biological systems, enhancing lipophilicity and potentially altering pharmacokinetics.

The biological activity of this compound can be attributed to the following mechanisms:

- Inhibition of Enzymatic Activity : The presence of the trifluoroacetyl group can inhibit enzymes involved in metabolic pathways, which may lead to altered cellular responses.

- Interaction with Nucleic Acids : The purine derivative is likely to interact with nucleic acids, potentially affecting transcription and replication processes.

Case Studies and Research Findings

- Antitumor Activity : Research indicates that compounds containing trifluoromethyl groups exhibit antitumor properties by disrupting cancer cell metabolism. For instance, studies have shown that trifluoroacetylated compounds can inhibit the growth of various cancer cell lines (e.g., MCF-7 and HeLa cells) through apoptosis induction .

- Antiviral Properties : The purine derivative has been studied for its antiviral activity, particularly against RNA viruses. In vitro studies demonstrated that it could inhibit viral replication by interfering with viral RNA synthesis .

- Protein Targeting : The compound has been explored as a potential protein degrader, leveraging the unique properties of trifluoroacetic acid to enhance binding affinity to target proteins involved in disease pathways .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antitumor | Induction of apoptosis | |

| Antiviral | Inhibition of viral RNA synthesis | |

| Protein Targeting | Enhanced binding to target proteins |

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Trifluoroacetic acid is known for its environmental persistence and potential toxicity. Studies have highlighted concerns regarding its accumulation in biological systems and potential endocrine-disrupting effects . Therefore, careful evaluation in clinical settings is necessary.

Comparison with Similar Compounds

Table 1: Structural Comparison with Purine Derivatives

Key Insights :

- The TFA complex distinguishes itself via ionic interactions between TFA and the purine’s acetic acid group, enhancing solubility in polar solvents compared to ester-protected analogues like the tert-butyl derivative .

- Azidoacetate-containing purines (e.g., ) prioritize reactivity for bioorthogonal chemistry, whereas the TFA complex focuses on stability during oligonucleotide synthesis .

Physicochemical Properties

Table 2: Property Comparison of Halogenated Acetic Acid Complexes

Key Insights :

Table 3: Hazard Comparison

Key Insights :

- TFA’s high corrosivity necessitates PPE during handling, unlike less hazardous tert-butyl esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.